4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

Kinase inhibitor synthesis Palladium-catalyzed cross-coupling Chemoselective functionalization

4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 916420-31-0, molecular formula C₆H₃ClIN₃, molecular weight 279.47 g·mol⁻¹) is a heterobifunctional building block belonging to the pyrrolo[2,1-f][1,2,4]triazine scaffold class—a privileged kinase inhibitor template that forms the core of FDA-approved drugs including avapritinib and remdesivir. The compound features two orthogonally reactive halogen handles: a chlorine atom at the C-4 position and an iodine atom at the C-6 position of the fused bicyclic ring system.

Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
CAS No. 916420-31-0
Cat. No. B1530385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
CAS916420-31-0
Molecular FormulaC6H3ClIN3
Molecular Weight279.46 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NN2C=C1I)Cl
InChIInChI=1S/C6H3ClIN3/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H
InChIKeyIAXOZWTXSDGIEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 916420-31-0): A Dual-Halogenated Pyrrolotriazine Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 916420-31-0, molecular formula C₆H₃ClIN₃, molecular weight 279.47 g·mol⁻¹) is a heterobifunctional building block belonging to the pyrrolo[2,1-f][1,2,4]triazine scaffold class—a privileged kinase inhibitor template that forms the core of FDA-approved drugs including avapritinib and remdesivir [1]. The compound features two orthogonally reactive halogen handles: a chlorine atom at the C-4 position and an iodine atom at the C-6 position of the fused bicyclic ring system. This regiochemical arrangement enables sequential, chemoselective functionalization, making it a strategic intermediate for constructing C-4/N-1/C-6-substituted pyrrolotriazine libraries for kinase drug discovery programs [2].

Why 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine Cannot Be Replaced by In-Class Pyrrolotriazine Analogs


Within the pyrrolo[2,1-f][1,2,4]triazine family, the position and identity of halogen substituents critically govern the feasible synthetic sequences and the regiochemical outcomes of cross-coupling reactions. The C-6 iodo substituent in CAS 916420-31-0 provides superior oxidative addition reactivity for palladium-catalyzed couplings (relative reactivity: I > Br ≫ Cl), while the C-4 chloro group is primed for nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination under orthogonal conditions [1]. This built-in reactivity hierarchy—where C-6 iodine reacts preferentially under mild Suzuki/Sonogashira conditions before C-4 chlorine engages in subsequent transformations—is absent in analogs such as 4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4, which lacks the C-6 handle entirely) or the 2-iodo regioisomer (CAS 1039364-45-8, where iodine at C-2 competes directly with C-4 chloro reactivity, reducing chemoselectivity) . Consequently, generic substitution with a different halogenation pattern would fundamentally alter the synthetic route—requiring additional protection/deprotection steps or forcing a different order of derivatization—directly impacting library diversity and synthesis efficiency .

Quantitative Differentiation Evidence for 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 916420-31-0) Versus Closest Analogs


Regioisomeric Halogen Placement: C-6 Iodo vs. C-2 Iodo Determines Orthogonal Cross-Coupling Reactivity

The target compound places iodine at C-6 of the pyrrolo[2,1-f][1,2,4]triazine scaffold, generating a reactivity hierarchy distinct from the C-2 iodo regioisomer (CAS 1039364-45-8). In the C-6 iodo isomer, the iodine resides on the electron-rich pyrrole ring, facilitating oxidative addition with Pd(0) under mild conditions (room temperature to 60 °C with standard Pd(PPh₃)₄ or Pd₂(dba)₃ catalysts) [1]. By contrast, in the C-2 iodo isomer, iodine is positioned on the electron-deficient 1,2,4-triazine ring adjacent to the C-4 chloro substituent; this spatial proximity and electronic environment create competing reactivity between the two halogens toward Pd(0), diminishing chemoselectivity in sequential cross-coupling strategies . The C-6 iodo group also benefits from established SAR precedent: the Met kinase inhibitor program demonstrated that introduction of polar side chains explicitly at the C-6 position of the pyrrolotriazine core provided significant improvements in in vitro potency (improvements from modest micromolar to single-digit nanomolar Met kinase IC₅₀ values), validating the strategic importance of C-6 derivatization [1].

Kinase inhibitor synthesis Palladium-catalyzed cross-coupling Chemoselective functionalization

Dual Halogen vs. Mono-Halogen Pyrrolotriazine: Enhanced Synthetic Versatility for Divergent Library Synthesis

Compared to mono-halogenated pyrrolo[2,1-f][1,2,4]triazine analogs such as 4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 888720-29-4, which bears only a C-4 chloro group), the target compound incorporates a second orthogonal reactive site at C-6. The C-4 chloro substituent alone enables only single-point diversification via SNAr or Buchwald–Hartwig amination with amine nucleophiles [1]. In contrast, the bis-halogenated compound allows two sequential, chemoselective derivatization steps: (1) palladium-catalyzed cross-coupling (Suzuki, Sonogashira, or Heck) at the C-6 iodo position, exploiting the significantly higher reactivity of aryl iodides over aryl chlorides toward oxidative addition (typical rate ratio kI/kCl ≈ 100–1000 for Pd(0) catalysts) [2]; (2) subsequent nucleophilic substitution or amination at the C-4 chloro position. This dual functionalization capacity transforms the building block from a single-point diversification intermediate into a two-dimensional diversification hub, exponentially increasing accessible chemical space per synthetic sequence .

Divergent synthesis Kinase inhibitor library Halogenated building blocks

Iodo vs. Bromo at C-6: Superior Oxidative Addition Kinetics for Mild-Condition Palladium Coupling

The C-6 iodo substituent in the target compound confers a kinetic advantage over the corresponding C-6 bromo analogs (e.g., 4-chloro-6-bromopyrrolo[2,1-f][1,2,4]triazine) in palladium-catalyzed cross-coupling reactions. The relative rates of oxidative addition to Pd(0) follow the established order Ar–I > Ar–Br ≫ Ar–Cl, with typical kI/kBr ratios of approximately 5–50 depending on the ligand system employed [1]. This kinetic difference translates into milder reaction conditions for C-6 derivatization: aryl iodides generally undergo Suzuki–Miyaura coupling at room temperature to 60 °C with standard catalysts, whereas aryl bromides frequently require elevated temperatures (80–110 °C) or specialized ligand systems (e.g., SPhos, XPhos) to achieve comparable conversion [1]. For thermally sensitive pyrrolotriazine substrates that may undergo decomposition or regiochemical scrambling at elevated temperatures, the iodo handle offers a practical advantage in preserving scaffold integrity during the first diversification step [2].

Cross-coupling kinetics Suzuki–Miyaura reaction Aryl halide reactivity

Commercial Purity Specifications: NLT 98% Enabling Reproducible Cross-Coupling Stoichiometry

Supplier specifications for 4-chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 916420-31-0) report a purity of NLT 98% (Synblock), with other vendors offering 95% and 95+% grades [1]. For palladium-catalyzed cross-coupling applications, high purity is critical because halogen-containing impurities (e.g., de-iodinated or de-chlorinated byproducts) can act as competing substrates, perturb reaction stoichiometry, and generate difficult-to-separate byproduct mixtures. The NLT 98% specification ensures that the C-6 iodine content is sufficiently high to achieve accurate stoichiometric control in the first coupling step, minimizing the need for excess boronic acid/alkyne coupling partner and reducing palladium catalyst loading [1]. While the 2-iodo regioisomer (CAS 1039364-45-8) and mono-chloro analog (CAS 888720-29-4) are also commercially available, their purity specifications are less consistently documented across vendors, introducing procurement uncertainty .

Building block quality Palladium catalysis Stoichiometry control

Predicted pKa Differentiation: C-6 Iodo Isomer Exhibits Reduced Acidity Relative to C-2 Iodo Isomer, Influencing Salt Formation and Purification Protocol Design

The predicted acid dissociation constant (pKa) of the conjugate acid differs between the C-6 iodo isomer (CAS 916420-31-0) and the C-2 iodo isomer (CAS 1039364-45-8): −4.21 ± 0.30 vs. −5.10 ± 0.30, representing a ΔpKa of approximately 0.89 units [1]. While both compounds are very weak bases (consistent with the electron-deficient triazine ring), the 0.89 pKa unit difference indicates that the C-6 iodo isomer is marginally less acidic in its protonated form. This subtle difference, though modest, may influence the compound's behavior during acidic workup, preparative HPLC purification (where mobile phase pH relative to analyte pKa affects retention and peak shape), and salt formation protocols during scale-up. The predicted density is identical for both isomers (2.34 ± 0.1 g/cm³), indicating that the two regioisomers cannot be distinguished by gravimetric methods alone, reinforcing the need for spectroscopic identity confirmation (¹H NMR, ¹³C NMR) upon receipt .

Physicochemical profiling Salt formation Purification strategy

Optimal Application Scenarios for 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 916420-31-0) in Medicinal Chemistry and Process Development


Sequential Chemoselective Derivatization: C-6 Suzuki Coupling Followed by C-4 SNAr for Kinase Inhibitor Library Synthesis

The target compound is ideally suited as a central building block for constructing 4,6-disubstituted pyrrolo[2,1-f][1,2,4]triazine libraries targeting the kinase ATP-binding site. The synthetic sequence exploits the inherent reactivity differential: C-6 iodine undergoes palladium-catalyzed Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids at mild temperatures (20–60 °C) to install aromatic or heteroaromatic groups known to occupy the kinase hydrophobic pocket [1]. Following aqueous workup, the remaining C-4 chlorine is displaced by primary or secondary amines (including anilines) under SNAr or Buchwald–Hartwig conditions to install the hinge-binding motif. This sequence mirrors the synthetic logic employed in the discovery of avapritinib and related pyrrolotriazine-based kinase inhibitors [2].

Late-Stage Diversification Hub for Parallel Synthesis in Lead Optimization Programs

In lead optimization campaigns where rapid exploration of C-6 and C-4 substituent space is required, the bis-halogenated scaffold serves as a late-stage diversification point. A single batch of the building block (≥98% purity as specified by Synblock) can be split into parallel reaction arrays: the C-6 iodo position can be diversified with 12–96 different boronic acids or alkynes in a single parallel synthesis run, and the resulting intermediates can then be further elaborated at C-4 with a second set of amine nucleophiles . This two-dimensional parallel synthesis approach generates a matrix of compounds with systematic variation at both vector positions, maximizing SAR information density per synthetic cycle.

Process Chemistry Scale-Up: Thermally Mild C-6 Functionalization Before C-4 Amination

For programs transitioning from discovery to preclinical development, the C-6 iodo handle enables the first key bond-forming step to be conducted under mild thermal conditions (≤60 °C), minimizing the risk of triazine ring decomposition that has been documented at elevated temperatures in pyrrolotriazine process chemistry [2]. The subsequent C-4 amination can be optimized independently, and the orthogonal nature of the two halogens facilitates in-process control (IPC) monitoring by HPLC or LC-MS at each step, as the molecular weight increase at each stage is clearly distinguishable. Storage at 0–8 °C, as recommended by vendors, maintains building block integrity over extended campaign timelines [3].

Sonogashira Coupling at C-6 for Alkyne-Containing Kinase Probe Synthesis

The C-6 iodo substituent is particularly well-suited for Sonogashira coupling with terminal alkynes to install alkyne linkers, enabling the synthesis of click-chemistry-ready probes or PROTAC precursors. Aryl iodides are the preferred substrates for Sonogashira reactions due to their superior reactivity compared to aryl bromides or chlorides under the typical Cu(I)/Pd(0) co-catalytic conditions [1]. After C-6 alkyne installation, the C-4 chloro handle remains available for subsequent amination to complete the kinase-targeting motif, providing a modular route to bifunctional pyrrolotriazine derivatives for chemical biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.